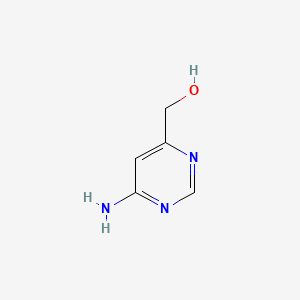

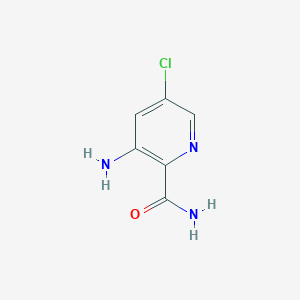

(6-Aminopyrimidin-4-yl)methanol

Descripción general

Descripción

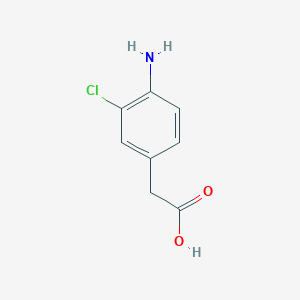

“(6-Aminopyrimidin-4-yl)methanol” is an organic compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 .

Molecular Structure Analysis

The InChI code for “(6-Aminopyrimidin-4-yl)methanol” is 1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) . This indicates the presence of 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis

“(6-Aminopyrimidin-4-yl)methanol” has a molecular weight of 125.13 . The compound’s InChI code is 1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) .Aplicaciones Científicas De Investigación

Pharmaceutical Reference Standards

(6-Aminopyrimidin-4-yl)methanol is utilized as a reference standard in pharmaceutical testing . This ensures the accuracy and consistency of analytical methods used to assess the quality of pharmaceutical products.

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry, particularly in the synthesis of pyrimidine derivatives . These derivatives are crucial for creating a wide range of pharmacologically active molecules.

Anticancer Research

Pyrimidine, the core structure of (6-Aminopyrimidin-4-yl)methanol, is used in the development of anticancer agents . It’s a key component in drugs that target various cancer pathways.

Antimicrobial and Antifungal Applications

Research has shown that pyrimidine derivatives exhibit antimicrobial and antifungal properties . This makes (6-Aminopyrimidin-4-yl)methanol valuable for developing new treatments against infectious diseases.

Cardiovascular Therapeutics

The compound is involved in the synthesis of cardiovascular agents, including antihypertensive drugs . These medications help manage blood pressure and prevent heart-related complications.

Neuroprotection and Ocular Therapies

(6-Aminopyrimidin-4-yl)methanol derivatives are explored for their potential in neuroprotection and treatments for ocular conditions . They may protect retinal ganglion cells and promote vascular relaxation in the eye.

Anti-Inflammatory and Analgesic Research

The anti-inflammatory and analgesic activities of pyrimidine derivatives are of significant interest in pain management and inflammation control .

Antidiabetic Drug Development

Pyrimidine-based compounds, related to (6-Aminopyrimidin-4-yl)methanol, are investigated for their use in antidiabetic medications . They may function as DPP-IV inhibitors or modulate other targets relevant to diabetes treatment.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that (6-Aminopyrimidin-4-yl)methanol may also have multiple targets.

Mode of Action

It’s known that the compound exhibits amino and hydroxyl functionalities, which could potentially interact with its targets and induce changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For (6-Aminopyrimidin-4-yl)methanol, it has been studied for its effects on ecosystems and its potential role in pollution management. It is known to have low toxicity to aquatic organisms and may be useful in the treatment of contaminated water.

Propiedades

IUPAC Name |

(6-aminopyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEGLLJWLCMNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Aminopyrimidin-4-yl)methanol | |

CAS RN |

436851-94-4 | |

| Record name | (6-aminopyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)

![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)